C.I. Solvent Red 2

Description

Significance of C.I. Solvent Red 2 as an Azo Dye in Contemporary Research

Azo dyes, including this compound, are a focal point of contemporary research due to their broad range of applications and the environmental implications of their use. These dyes are utilized in various industries, including plastics, inks, and coatings. vulcanchem.com Specifically, this compound is used to color polystyrene and polyethylene (B3416737). vulcanchem.com

The core of their functionality lies in the azo bond, which is susceptible to reductive cleavage under certain conditions. europa.eu This characteristic is a double-edged sword; while it can be exploited for specific chemical transformations, it is also a primary mechanism for the degradation of these dyes in the environment, which can lead to the formation of potentially harmful aromatic amines. scispace.comeuropa.eu

Current research on azo dyes is multifaceted. One significant area of investigation is their degradation. Under anaerobic conditions, microorganisms in the environment can reduce azo dyes to colorless aromatic amines. scispace.com Some of these amines are known to be toxic and mutagenic. scispace.com Another research avenue focuses on the interaction of these dyes with various materials. For instance, the compatibility of this compound with engineering plastics like ABS and PC is limited due to the high processing temperatures required for these polymers. vulcanchem.com

The synthesis of azo dyes is another active area of research. The conventional method involves diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. vulcanchem.com Researchers are continuously exploring ways to optimize these reactions to improve yield, purity, and reduce the environmental impact of the synthesis process.

Scope and Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation into this compound is warranted due to its representative nature as a monoazo dye and its specific applications. Such an investigation would contribute to a deeper understanding of the structure-property relationships within this class of dyes.

Key areas for investigation include:

Synthesis and Characterization: Detailed studies on the synthesis of this compound can lead to more efficient and environmentally benign production methods. vulcanchem.com Characterization of its physicochemical properties, such as its melting point, solubility in various solvents, and spectroscopic data, provides fundamental knowledge for its application and for predicting the behavior of similar dyes. worlddyevariety.comvulcanchem.com

Applications and Performance: Research into the performance of this compound in different matrices, such as polymers and inks, can lead to the development of more durable and colorfast products. vulcanchem.com Understanding its limitations, for example, its thermal stability, is crucial for defining its application scope. vulcanchem.com

Environmental Fate and Degradation: Investigating the biodegradation pathways of this compound is essential for assessing its environmental impact. This includes identifying the microorganisms capable of its degradation and the resulting breakdown products. scispace.com Such studies are vital for developing effective wastewater treatment strategies for industries using this dye.

By focusing on these aspects, the scientific community can build a comprehensive knowledge base for this compound. This knowledge is not only valuable for optimizing its industrial use but also for mitigating its potential environmental consequences, contributing to the broader field of sustainable chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(o-tolylazo)-2-naphthol |

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.31 g/mol worlddyevariety.com |

| CAS Number | 5098-94-2 worlddyevariety.com |

| Appearance | Dark red acicular crystals worlddyevariety.com |

| Melting Point | 144-146 °C vulcanchem.com |

| Solubility | Soluble in benzene, slightly soluble in ethanol (B145695) and acetone. worlddyevariety.com |

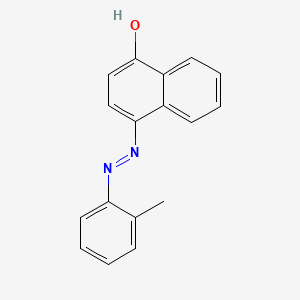

Structure

2D Structure

3D Structure

Properties

CAS No. |

5098-94-2 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

4-[(2-methylphenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-16-10-11-17(20)14-8-4-3-7-13(14)16/h2-11,20H,1H3 |

InChI Key |

PYFMJAMMVDSYFT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |

Other CAS No. |

5098-94-2 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Research of C.i. Solvent Red 2 and Analogues

Advanced Synthetic Routes and Reaction Mechanisms

The foundational method for synthesizing C.I. Solvent Red 2 and similar azo dyes is a two-stage process known as diazotization followed by an azo coupling reaction. nih.govunb.ca This technique is a cornerstone of industrial organic chemistry. nih.gov

The synthesis of this compound specifically involves:

Diazotization : An aromatic primary amine, o-methylaniline, is treated with nitrous acid (HNO₂) under acidic conditions and at low temperatures (typically 0–5°C). vulcanchem.com The nitrous acid is usually generated in situ from the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid. chemistrystudent.com This reaction converts the primary amine into a highly reactive diazonium salt (o-methylbenzenediazonium chloride). The low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures, which would lead to unwanted by-products such as phenol (B47542). chemistrystudent.comscribd.comlibretexts.org

Azo Coupling : The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich coupling component. For this compound, this component is naphthalen-1-ol (also known as α-naphthol), typically dissolved in an alkaline medium. vulcanchem.com The coupling is an electrophilic aromatic substitution reaction, where the diazonium ion attacks the activated naphthalene (B1677914) ring system to form the final azo compound, 1-(o-tolylazo)-2-naphthol. nih.gov

The general reaction mechanism is a well-established electrophilic aromatic substitution. The diazonium ion, being a weak electrophile, requires a highly activated coupling partner, such as a phenol or an aromatic amine, for the reaction to proceed efficiently. nih.gov

| Reaction Stage | Reactants | Key Conditions | Product |

| Diazotization | o-Methylaniline, Sodium Nitrite, Hydrochloric Acid | 0–5°C, Acidic (HCl) | o-Methylbenzenediazonium chloride |

| Azo Coupling | o-Methylbenzenediazonium chloride, Naphthalen-1-ol | Low temperature, Alkaline (NaOH) | This compound |

Advanced research into the synthesis of analogous azo dyes has explored the use of microreactors for continuous flow synthesis. beilstein-journals.org Studies on Sudan II, an analogue of Solvent Red 2, have demonstrated that microfluidic systems allow for precise control over reaction parameters such as temperature, pH, and flow rate. beilstein-journals.org This technology can lead to higher conversion rates (up to 98%), significantly reduced reaction times (approximately 2.4 minutes), and improved safety by handling unstable diazonium intermediates in situ. beilstein-journals.org

Functionalization and Structural Modification for Targeted Applications

The versatility of the azo dye structure allows for extensive functionalization and structural modification to tailor the compound's properties for specific applications. nih.govdoaj.org By altering the chemical groups on the aromatic rings of either the diazo or coupling component, researchers can fine-tune characteristics such as color, solubility, and affinity for various substrates. nih.govdoaj.org

Improving Solubility: A significant area of research involves modifying the structure of solvent dyes to enhance their solubility in specific media. For instance, research on analogues like C.I. Solvent Red 24 has shown that covalently bonding selected alkyl groups to the dye's molecular body can dramatically improve its solubility and stability in aromatic hydrocarbon solutions. google.com This principle of adding hydrocarbon chains can be applied to create dyes that are soluble in aliphatic or alicyclic hydrocarbons, making them suitable for coloring fuels and lubricants. google.com

Creating Analytical Standards: Structural modification is also employed to synthesize labeled compounds for use as analytical standards. For example, deuterated analogues of the Sudan dye family, including Sudan II-d9 and Sudan I-d6, have been synthesized. thieme-connect.com These labeled compounds are crucial as internal standards or reference materials for the accurate identification and quantification of these dyes in various matrices, such as food and cosmetics, using techniques like mass spectrometry. thieme-connect.com The synthesis of Sudan II-d9 involves using deuterated 2,4-dimethylaniline-d9 (B13445642) as the starting amine in the diazotization step. thieme-connect.com

Developing Novel Properties: The introduction of specific functional groups or metal ions can impart novel functionalities. The formation of metal complexes is a common strategy. doaj.org For example, C.I. Solvent Red 243 is a cobalt complex formed after the initial azo coupling of diazotized 2-Amino-4-chlorophenol and Naphthalen-2-ol. worlddyevariety.com Such metallation can enhance the dye's stability and alter its color. doaj.org Furthermore, functionalization can be aimed at creating dyes with antimicrobial properties or for use in advanced materials and sensing technologies. doaj.orgresearchgate.net

| Modification Strategy | Example Analogue | Modification Detail | Targeted Application |

| Enhanced Solubility | C.I. Solvent Red 24 | Covalent bonding of alkyl groups | Stable liquid concentrates in hydrocarbon solvents. google.com |

| Analytical Standards | Sudan II-d9 | Deuterium labeling of the phenylazo moiety | Reference standard for mass spectrometry analysis. thieme-connect.com |

| Novel Properties | C.I. Solvent Red 243 | Formation of a 2:1 cobalt complex | Creation of dyes with different shades and stability. worlddyevariety.com |

Purity Enhancement and Impurity Profiling in Synthesis

The quality and purity of this compound are paramount for its performance and regulatory compliance. The synthesis process can generate various impurities that must be identified and controlled. biomedres.us

Purity Enhancement: Post-synthesis purification is a critical step. Common methods for purifying azo dyes include:

Recrystallization : This is a widely used technique to obtain a high-purity crystalline product. The choice of solvent is crucial; for similar azo dyes, mixtures like ethanol (B145695) and water have been used effectively. researchgate.netscribd.com The crude dye is dissolved in a hot solvent and allowed to cool slowly, causing the dye to crystallize while impurities remain in the mother liquor. scribd.com

Washing : The filter cake obtained after synthesis is often washed to remove adhering mother liquor and soluble impurities. google.com Washing with aqueous salt solutions or organic solvents like ethanol can be employed. google.com

Chromatography : For laboratory-scale purification or for isolating very pure standards, column chromatography is effective. researchgate.net Analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity during the development of purification procedures. researchgate.net

Impurity Profiling: Impurity profiling is the systematic process of identifying and quantifying impurities in the final product. biomedres.us Impurities in azo dye synthesis can originate from several sources:

Synthesis By-products : Side reactions can lead to impurities. For example, if there is insufficient acid during diazotization, the diazonium salt can couple with unreacted aniline (B41778) to form diazoamino compounds. scribd.com

Unreacted Starting Materials : Incomplete reactions can leave residual o-methylaniline or naphthalen-1-ol in the final product.

Degradation Products : The instability of the diazonium salt can lead to its decomposition, forming phenols and other degradation products. medwinpublishers.com

Advanced analytical techniques are essential for a comprehensive impurity profile. HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying trace-level impurities. biomedres.usmdpi.com The development of a robust analytical method often involves the synthesis of potential process-related impurities to serve as reference standards, ensuring accurate identification and quality control of the final dye product. mdpi.com

| Potential Impurity Source | Example Impurity | Analytical Detection Method |

| Side Reaction | Diazoamino compounds | HPLC, GC-MS biomedres.usscribd.com |

| Unreacted Starting Material | o-Methylaniline, Naphthalen-1-ol | HPLC, GC-MS biomedres.us |

| Intermediate Degradation | Phenols (from diazonium decomposition) | HPLC, GC-MS medwinpublishers.com |

Advanced Spectroscopic Characterization and Analytical Methodologies for C.i. Solvent Red 2 Systems

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of C.I. Solvent Red 2, providing insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. mdpi.comacs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups. researchgate.netnih.gov

For azo dyes, which include Solvent Red 2, NMR is used to confirm their structure. researchgate.net Both ¹H and ¹³C NMR spectra are typically recorded. nih.gov The choice of solvent is a critical factor in obtaining high-quality NMR data, as it must dissolve the compound without its own signals overlapping with those of the sample. mdpi.comnih.gov Deuterated solvents are commonly used for this purpose. acs.org For complex molecules, two-dimensional (2D) NMR techniques, such as gHSQC (gradient-selected Heteronuclear Single Quantum Coherence), can be employed to assign correlations between protons and carbons, further clarifying the structure. acs.org

The chemical shifts observed in an NMR spectrum are indicative of the electronic environment of the nuclei. For instance, in a related azo dye, ¹H NMR signals for aromatic protons appear in specific regions, and the integration of these signals corresponds to the number of protons. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. It is also instrumental in identifying impurities and degradation products by analyzing their fragmentation patterns. libretexts.org

Different ionization techniques can be employed in MS analysis. "Hard" ionization methods like Electron Impact (EI) cause significant fragmentation of the molecule, providing a detailed fingerprint that can be used for structural elucidation. libretexts.org In contrast, "soft" ionization techniques such as Chemical Ionization (CI) and Electrospray Ionization (ESI) typically produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺), which directly gives the molecular weight of the compound. libretexts.org

The fragmentation of azo dyes in MS often involves the cleavage of specific bonds. For instance, the cleavage of the aryl-sulfonate bond and the nitrogen-nitrogen bond in the azo group are common fragmentation pathways observed in sulfonated azo compounds. libretexts.org The analysis of these fragments helps to piece together the structure of the parent molecule.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion and inducing its fragmentation. mdpi.com This technique is particularly useful for distinguishing between isomers and for characterizing complex mixtures. mdpi.com The collision-induced dissociation (CID) fragmentation spectra can be analyzed to identify the chemical structures of the components. mdpi.com

Here is a table summarizing the mass spectrometry data for a related compound, C.I. Solvent Red 49:

| Parameter | Value |

| Precursor m/z | 443.2329 |

| Precursor Adduct | [M+H]⁺ |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Positive |

| Fragmentation Mode | CID |

| This data is for C.I. Solvent Red 49, a related compound, as specific data for this compound was not available in the search results. nih.gov |

UV-Visible spectroscopy is a widely used technique for both the qualitative and quantitative analysis of colored compounds like this compound. mt.com This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. mt.commvpsvktcollege.ac.in

Qualitative Analysis: The UV-Vis spectrum of a compound, which is a plot of absorbance versus wavelength, serves as a unique fingerprint that can be used for its identification. mt.comresearchgate.net The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule and is influenced by its electronic structure. mvpsvktcollege.ac.in For example, conjugated systems, such as the one present in this compound, lead to absorption at longer wavelengths. mvpsvktcollege.ac.in The shape and position of the absorption bands can provide information about the functional groups present in the molecule. researchgate.net

Quantitative Analysis: The Beer-Lambert law forms the basis for the quantitative application of UV-Vis spectroscopy. mt.com This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.com To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. mvpsvktcollege.ac.in The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. mvpsvktcollege.ac.in

The following table shows the UV-Visible spectral data for a related red perylimide dye in various solvents, illustrating the effect of solvent polarity on the absorption maxima.

| Solvent | Absorption Maxima (nm) |

| Cyclohexane | 480-600 |

| Methanol | 480-600 |

| Xylenes | 480-600 |

| This data is for a red perylimide dye, as specific data for this compound was not available in the search results. science.gov |

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent compounds. While not all dyes are fluorescent, for those that are, this technique provides valuable information about their excited states and relaxation pathways.

The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. The molecule then relaxes back to the ground state, emitting a photon in the process. The emitted light, or fluorescence, is typically at a longer wavelength than the excitation light. science.gov

The fluorescence spectrum, which is a plot of fluorescence intensity versus wavelength, is often a mirror image of the absorption spectrum. science.gov The difference between the absorption maximum and the fluorescence maximum is known as the Stokes shift. science.gov The magnitude of the Stokes shift can be influenced by the polarity of the solvent, with more polar solvents often leading to a larger shift. science.gov

The fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed, is a measure of the efficiency of the fluorescence process. chalmers.se This parameter is highly dependent on the molecular structure and the environment of the fluorophore. chalmers.se

The following table summarizes the photophysical properties of a fluorescent base analogue, tC, in different environments, highlighting the influence of the surrounding medium on its fluorescence characteristics.

| Property | Value |

| Fluorescence Quantum Yield (free) | High |

| Fluorescence Quantum Yield (in oligonucleotides) | Reduced ~100-fold |

| This data is for the fluorescent base analogue tC, as specific data for this compound was not available in the search results. chalmers.se |

UV-Visible Spectroscopy in Quantitative and Qualitative Assessments

Chromatographic and Separation Science Applications for Complex Matrices

Chromatographic techniques are essential for separating this compound from complex matrices, such as fuels or plastics, before its analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of dyes. farmaciajournal.com It is particularly valuable for separating components in a mixture, allowing for their individual identification and quantification. researchgate.net

Method Development: Developing an HPLC method involves optimizing several parameters to achieve a good separation in a reasonable amount of time. farmaciajournal.comchromatographyonline.com These parameters include:

Column: The choice of the stationary phase (e.g., C18) is crucial for the separation.

Mobile Phase: The composition of the mobile phase (the solvent that carries the sample through the column) is adjusted to control the retention of the analytes. farmaciajournal.com This often involves a mixture of an aqueous component (like water with an acid or buffer) and an organic solvent (like acetonitrile (B52724) or methanol). farmaciajournal.comresearchgate.net

Flow Rate: The speed at which the mobile phase moves through the column affects the resolution and analysis time. farmaciajournal.com

Detection: A UV-Vis detector is commonly used for colored compounds like Solvent Red 2, set at the λmax of the analyte for maximum sensitivity. farmaciajournal.com

Method Validation: Once a method is developed, it must be validated to ensure it is reliable and fit for its intended purpose. farmaciajournal.comnih.gov Validation typically involves assessing the following parameters according to guidelines from organizations like the International Conference on Harmonisation (ICH): farmaciajournal.comnih.gov

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netresearchgate.net

The following table provides an example of HPLC method validation parameters for the analysis of Piroxicam, demonstrating the typical data generated during this process.

| Validation Parameter | Result |

| Linearity Range | 0.25-25 µg/mL |

| Precision (Repeatability) | RSD < 2% |

| Accuracy | Within acceptable limits |

| This data is for the analysis of Piroxicam, as specific validation data for this compound was not available in the search results. farmaciajournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Thermal Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. The process involves a gas chromatograph, which separates components of a mixture based on their boiling points and interactions with a stationary phase, and a mass spectrometer, which fragments the eluted components and identifies them based on their mass-to-charge ratio. shimadzu.com

In the context of this compound, GC-MS is not typically used for the analysis of the intact dye molecule due to its low volatility. However, it is an essential tool for identifying volatile impurities and, crucially, for characterizing thermal degradation products. osti.gov When subjected to high temperatures, such as those in the GC injection port, azo dyes can undergo thermal decomposition. epa.gov The primary degradation mechanism often involves the cleavage of the azo bond (-N=N-), resulting in the formation of smaller, more volatile aromatic amine compounds. epa.gov Identifying these degradation products is vital for understanding the dye's stability and for toxicological assessment, as some aromatic amines are known carcinogens.

The GC-MS analysis of Solvent Red 2's thermal degradation products would involve heating the sample to induce decomposition and then introducing the resulting volatile compounds into the GC column. The mass spectrometer would then provide mass spectra for each separated compound, allowing for their structural elucidation.

Table 1: Potential Thermal Degradation Products of this compound Identified by GC-MS

| Compound Name | Molecular Formula | Key Mass Spectral Fragments (m/z) | Retention Time (Hypothetical) |

| Aniline (B41778) | C₆H₇N | 93, 77, 66, 51 | Short |

| 2,4-Xylidine | C₈H₁₁N | 121, 106, 91, 77 | Medium |

| 2-Naphthol | C₁₀H₈O | 144, 115, 89 | Medium-Long |

| 1-Amino-2-naphthol | C₁₀H₉NO | 159, 130, 103 | Long |

Thin-Layer Chromatography (TLC) in Separation and Purity Analysis

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for separating components of a mixture. wikipedia.org It is particularly valuable for assessing the purity of dyes like this compound. ualberta.ca The technique involves a stationary phase, which is a thin layer of an adsorbent material (commonly silica (B1680970) gel or alumina) coated onto a flat carrier such as a glass or plastic plate. savemyexams.com

The analysis begins by spotting a small amount of the dissolved dye sample onto a baseline drawn near the bottom of the TLC plate. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. The mobile phase moves up the plate via capillary action, and as it passes over the initial spot, a separation process occurs. umass.edu Components of the sample mixture are partitioned between the stationary phase and the mobile phase. Compounds with a stronger affinity for the stationary phase move up the plate more slowly, while those with a higher affinity for the mobile phase travel further. umass.edu

The purity of a this compound sample is determined by the number of spots that appear on the developed plate after visualization (e.g., under UV light). ualberta.ca A single spot indicates a relatively pure compound, whereas multiple spots signify the presence of impurities, such as unreacted starting materials, byproducts, or degradation products. The separation is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 2: Hypothetical TLC Purity Analysis of a Commercial this compound Sample

| Spot | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Identification |

| 1 | 2.1 | 8.0 | 0.26 | Impurity (e.g., unreacted precursor) |

| 2 | 4.8 | 8.0 | 0.60 | This compound |

| 3 | 7.1 | 8.0 | 0.89 | Impurity (e.g., non-polar byproduct) |

Electroanalytical Techniques for Redox Behavior and Sensing

Electroanalytical techniques are a class of methods that investigate an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. researchgate.net For azo dyes like this compound, these methods are highly effective because the azo group (-N=N-) is electrochemically active, meaning it can undergo reduction and oxidation reactions. These techniques provide valuable insight into the redox behavior of the dye and are used to develop sensitive methods for its detection and quantification.

Cyclic Voltammetry (CV) in Electrochemical Characterization

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of chemical species. acs.org In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potential values in a cyclic manner. The resulting current that flows through the system is measured and plotted against the applied potential, producing a cyclic voltammogram. mdpi.com

For this compound, CV can be used to characterize the electrochemical reduction of its azo group. The voltammogram would typically show a cathodic peak corresponding to the reduction of the -N=N- bond to a hydrazo group (-NH-NH-). The potential at which this peak occurs provides information about the thermodynamic ease of the reduction. By reversing the potential scan, an anodic peak may be observed if the reduction product can be re-oxidized, indicating the reversibility of the electrochemical process. cdnsciencepub.com The relationship between peak current and the scan rate can be used to determine whether the process is diffusion-controlled or adsorption-controlled. d-nb.info

Table 3: Hypothetical Cyclic Voltammetry Data for this compound in an Aprotic Solvent

| Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Current (Ipc) (µA) | Ipc / (Scan Rate)¹ᐟ² (µA·s¹ᐟ²/mV¹ᐟ²) |

| 20 | -0.85 | -0.77 | -5.2 | 1.16 |

| 50 | -0.86 | -0.76 | -8.2 | 1.16 |

| 100 | -0.88 | -0.75 | -11.6 | 1.16 |

| 200 | -0.90 | -0.73 | -16.4 | 1.16 |

The constant value in the last column suggests a diffusion-controlled process.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) for Trace Analysis

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced electroanalytical techniques that offer significantly higher sensitivity and better resolution than CV, making them ideal for trace analysis. numberanalytics.com Both methods utilize a potential waveform consisting of pulses superimposed on a staircase potential ramp. This design allows for effective discrimination against the non-faradaic (capacitive) background current, which enhances the signal-to-noise ratio. numberanalytics.comchemrxiv.org

In DPV, the current is sampled just before the pulse and at the end of the pulse, and the difference between these two currents is plotted against the potential. palmsens.com This results in a peak-shaped voltammogram where the peak height is directly proportional to the analyte's concentration. SWV is a faster technique where a square wave is superimposed on a potential staircase, and the net current (forward minus reverse) is plotted. chemrxiv.org These techniques can be used to develop highly sensitive methods for detecting this compound in various matrices, with detection limits often reaching the parts-per-billion (ppb) range. uc.edumdpi.com

Table 4: Comparison of DPV and SWV for Trace Analysis of this compound

| Parameter | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |

| Principle | Current measured before and at the end of a potential pulse on a linear ramp. palmsens.com | Net current from forward and reverse potential pulses on a staircase waveform is measured. chemrxiv.org |

| Typical Pulse Amplitude | 5 - 50 mV palmsens.com | 10 - 100 mV |

| Speed | Slower | Faster |

| Sensitivity | High, excellent for trace analysis. numberanalytics.com | Very high, often superior to DPV. numberanalytics.com |

| Resolution | Good peak resolution. | Excellent peak resolution. |

| Primary Application | Quantitative trace and ultra-trace analysis. | Rapid quantitative analysis and mechanistic studies. chemrxiv.org |

Integration of Chemometrics and Multivariate Analysis in Dye System Characterization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. azom.com When dealing with complex systems like commercial dyes, which often contain the primary colorant alongside impurities, isomers, and additives, traditional univariate analysis (examining one variable at a time) is often insufficient. Multivariate analysis, a core component of chemometrics, allows for the simultaneous analysis of multiple variables (e.g., the entire absorbance spectrum or chromatogram). nih.govresearchgate.net

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools for characterizing this compound systems. researchgate.net PCA can reduce the dimensionality of large datasets (like spectral data) to identify patterns, group samples, and detect outliers. riccardobonfichi.it For example, PCA could be used to differentiate between batches of Solvent Red 2 from different manufacturers based on subtle variations in their full UV-Vis spectra. PLS regression can build predictive models to quantify the concentration of Solvent Red 2 and its impurities in a mixture, even when their spectral or chromatographic signals heavily overlap. researchgate.net This integrated approach provides a more comprehensive and robust characterization of the dye system than is possible with individual analytical techniques alone. azom.comnih.gov

Table 5: Application of Multivariate Analysis in this compound Characterization

| Analytical Technique | Multivariate Method | Objective | Potential Finding |

| UV-Vis Spectroscopy | Principal Component Analysis (PCA) | Classification of dye batches | Samples from different suppliers form distinct clusters, indicating systematic differences in composition. |

| Fluorescence EEM Spectroscopy | Partial Least Squares (PLS) | Simultaneous quantification of dye and a key impurity. researchgate.net | Accurate prediction of dye and impurity concentrations in unknown samples with low error. |

| HPLC with Diode-Array Detection | Multivariate Curve Resolution (MCR) | Deconvolution of co-eluting peaks | Resolution of the this compound peak from a closely eluting, spectrally similar impurity. |

Computational and Theoretical Chemistry of C.i. Solvent Red 2 and Azo Dye Systems

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of azo dyes like C.I. Solvent Red 2. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and determine the energies and distributions of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in determining the chemical reactivity and electronic properties of a molecule. aimspress.com For azo dyes, the HOMO is often distributed over the electron-rich parts of the molecule, such as the naphthol ring in this compound, while the LUMO is typically centered on the electron-withdrawing azo group and the associated phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and easier electronic transitions, which influences the color of the dye. aimspress.comnih.gov

For this compound, DFT calculations at the B3LYP/6-311+G(d,p) level have revealed a HOMO-LUMO gap of 3.2 eV, suggesting moderate electronic stability. The distribution of these orbitals confirms the "push-pull" nature of the molecule, where the methoxy (B1213986) groups donate electron density and the azo group withdraws it, a system that enhances light absorption.

Studies on similar azo dye systems have shown that substituents on the aromatic rings can significantly alter the HOMO and LUMO energy levels. typeset.io Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap and a shift in the absorption spectrum to longer wavelengths (a bathochromic or red shift). nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -2.78 |

| HOMO-LUMO Gap | 3.20 |

Data derived from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

DFT and its time-dependent extension, TD-DFT, are powerful tools for predicting the spectroscopic properties of molecules, including the UV-Vis absorption spectra of azo dyes. researchgate.netpsu.edufaccts.defaccts.de These methods can calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands observed experimentally.

For azo dyes, the characteristic color arises from π→π* transitions within the conjugated system. TD-DFT calculations can accurately model these transitions. For instance, the strong absorption of this compound in the visible spectrum is attributed to the π→π* transition of the conjugated azo-naphthol system. The accuracy of these predictions is often dependent on the choice of the functional and basis set, as well as the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.comd-nb.info

The choice of functional is critical; for example, hybrid functionals like B3LYP and CAM-B3LYP are commonly used. frontiersin.orgmdpi.commdpi.com Comparisons between experimental and computed spectra help in the assignment of electronic transitions and in understanding how structural modifications influence the color of the dye. mdpi.comresearchgate.net For many organic dyes, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra, making it an invaluable tool in the design of new dyes with specific desired colors. researchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for a Representative Azo Dye

| Compound System | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP) | Transition Type |

| Phenylazo-naphthol derivative | 487 | 482 | π→π* |

Note: Data is illustrative and based on typical results for similar azo dye systems.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgacs.org For azo dyes like this compound, MD simulations are particularly useful for investigating solvent effects and intermolecular interactions. nih.gov The behavior of dyes in solution can be significantly influenced by the surrounding solvent molecules, affecting properties such as solubility, stability, and even the absorption spectrum (solvatochromism). nih.govmdpi.com

MD simulations can model the explicit interactions between the dye molecule and solvent molecules, providing a detailed picture of the solvation shell. nih.govacs.org This allows for the study of hydrogen bonding and other non-covalent interactions that can stabilize or destabilize the dye's conformation. dovepress.comacademie-sciences.fr For example, simulations can reveal how water molecules arrange around the polar groups of this compound, such as the hydroxyl and azo groups.

Furthermore, MD simulations can be combined with quantum mechanical calculations (QM/MM methods) to study how the solvent environment affects the electronic properties and reactivity of the dye. aip.org These simulations can also be used to understand the aggregation behavior of dye molecules in solution, which is crucial for many industrial applications. By simulating the interactions between multiple dye molecules, researchers can predict the tendency of a dye to form aggregates and how this affects its performance. nih.gov

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational chemistry plays a vital role in elucidating the reaction mechanisms of azo dyes, particularly in the context of their degradation. njit.eduresearchgate.net Understanding these mechanisms is important for developing effective wastewater treatment processes. DFT calculations can be used to model the potential energy surfaces of reaction pathways, identify transition states, and calculate the energy barriers associated with different degradation steps. acs.orgmdpi.com

The degradation of azo dyes often involves the cleavage of the azo bond (–N=N–). conicet.gov.ar Theoretical studies have investigated various degradation pathways, such as those initiated by hydroxyl radicals (•OH) in advanced oxidation processes (AOPs). rsc.org By calculating the activation energies for different possible reactions, such as attack at the azo bond versus attack at the aromatic rings, researchers can determine the most favorable degradation pathway. acs.orgrsc.org

For instance, studies on the degradation of Reactive Red 2, a related azo dye, have used DFT to model the reaction with hydroxyl radicals. The calculations showed that the degradation is a multistep process and identified the energy barriers for the formation of radical adducts and subsequent bond cleavages. rsc.org These theoretical results can be compared with experimental findings on degradation products to validate the proposed mechanisms. njit.edursc.org Such computational modeling provides molecular-level insights that are often difficult to obtain through experiments alone and can guide the optimization of degradation technologies. njit.edu

Table 3: Calculated Energy Barriers for a Proposed Azo Dye Degradation Step

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

| Hydroxyl radical addition | Azo Dye + •OH | 2.1 | [Azo Dye-OH]• adduct |

| Azo bond cleavage | [Azo Dye-OH]• adduct | 15.8 | Aromatic amine + other fragments |

Note: The energy values are illustrative for a typical azo dye degradation pathway initiated by a hydroxyl radical and are relative to the initial reactants.

Advanced Material Science Interactions and Performance Characteristics of C.i. Solvent Red 2 in Polymeric and Composite Systems

Dye-Matrix Interfacial Chemistry and Dispersion Characteristics

The interfacial chemistry between C.I. Solvent Red 2 and various polymer matrices is a critical determinant of the final composite's properties. As a non-ionic monoazo dye, its dispersion is largely governed by its solubility in the polymer melt during processing. nih.gov this compound, with its systematic IUPAC name 1-(2-Methoxyphenylazo)-2-naphthol, possesses a molecular structure that influences its interaction with different polymers. vulcanchem.com The presence of a methoxy (B1213986) group enhances its solubility in organic solvents and, by extension, in non-polar polymer systems. vulcanchem.com

During processing, particularly in plastics like polystyrene (PS) and polyethylene (B3416737) (PE), this compound is often introduced via masterbatches. vulcanchem.com Ideally, the dye loses its crystallinity and forms a molecular solution within the dyed medium, leading to a uniform and homogenous dispersion. nih.gov This is crucial for achieving consistent coloration without compromising the mechanical integrity of the polymer. vulcanchem.com However, in some cases, particularly with ethylene-propylene (EPM) rubber, particle agglomerates of the dye can be observed. nih.gov This suggests that while solvent dyes are designed for good dispersion, achieving a perfect molecular solution can be challenging and is dependent on the specific polymer and processing conditions. nih.gov

The compatibility of this compound is generally high with non-polar polymers. However, its use in engineering plastics such as Acrylonitrile Butadiene Styrene (ABS) and Polycarbonate (PC) is limited due to the higher processing temperatures (above 200°C) these materials require, which can approach or exceed the dye's thermal stability limits. vulcanchem.com The interaction at the dye-polymer interface is primarily based on physical dispersion and dissolution, rather than strong chemical bonding. This physical interaction is facilitated by the hydrophobic character of the dye. scbt.com The quality of dispersion plays a significant role in the optical properties and the resistance of the polymer composites to environmental factors like UV radiation. nih.gov

Table 1: Dispersion and Interfacial Characteristics of this compound in Polymeric Systems

| Characteristic | Description | Polymer Systems | Reference |

|---|---|---|---|

| Dispersion Mechanism | Primarily through dissolution in the polymer melt, aiming for a molecular solution. | Polystyrene (PS), Polyethylene (PE), Ethylene-Propylene (EPM) Rubber | nih.govvulcanchem.com |

| Interfacial Interaction | Mainly physical, driven by the hydrophobic nature of the dye and its solubility in the polymer. | General non-polar polymers | scbt.com |

| Observed Dispersion Quality | Generally uniform, but agglomerates can form in certain polymers like EPM rubber. | PS, PE, EPM Rubber | nih.govvulcanchem.com |

| Limiting Factors | Thermal stability at high processing temperatures of some engineering plastics. | Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC) | vulcanchem.com |

Photostability and Environmental Durability Studies of Dye-Containing Materials

The photostability and environmental durability of materials containing this compound are crucial for their application, especially in products with expected long service lives. Dyes and pigments can significantly influence a polymer's resistance to environmental factors such as elevated temperature, humidity, and ultraviolet (UV) radiation. researchgate.net

Studies on this compound indicate a light fastness rating of Grade 5 under ISO standards, which suggests moderate resistance to fading upon light exposure. vulcanchem.com Its thermal stability is noted to be up to 85°C without degradation, a critical factor for applications involving thermal cycling. vulcanchem.com The inherent stability of the dye is also demonstrated by its resistance to 5% sodium carbonate and hydrochloric acid solutions. vulcanchem.com

Table 2: Durability and Stability Data for this compound

| Property | Value/Observation | Test Standard/Condition | Reference |

|---|---|---|---|

| Light Fastness | Grade 5 | ISO standards | vulcanchem.com |

| Heat Resistance | Up to 85°C | - | vulcanchem.com |

| Chemical Resistance | Stable | 5% Sodium Carbonate and Hydrochloric Acid Solutions | vulcanchem.com |

| Effect on Polymer Aging | Can influence thermo-oxidative and climatic aging; potential for dye migration. | Accelerated aging tests | nih.gov |

Spectroscopic and Microscopic Characterization of Dye-Polymer Composites

Spectroscopic and microscopic techniques are essential for understanding the molecular-level interactions and morphology of this compound within polymer composites. These methods provide insights into the dispersion of the dye, its chemical state, and its influence on the polymer structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to identify the functional groups of both the dye and the polymer, revealing any chemical interactions that may occur at the dye-polymer interface. mdpi.comnih.gov While significant chemical bonding is not typical for solvent dyes, FT-IR can confirm the physical incorporation of the dye and detect any degradation of the polymer or dye after environmental exposure. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy is employed to investigate the optical properties of the dye-polymer composites. nih.govmdpi.com The absorption spectra can confirm the presence of the dye and provide information about its aggregation state within the matrix. mdpi.com Changes in the UV-Vis spectra after aging tests can indicate the degradation of the dye or changes in its interaction with the polymer. researchgate.net

Scanning Electron Microscopy (SEM) provides direct visualization of the dye's dispersion within the polymer matrix. nih.govresearchgate.net SEM images can reveal the size and distribution of dye particles, and whether they exist as individual particles or as agglomerates. nih.govresearchgate.net This is crucial for correlating the dispersion quality with the mechanical and optical properties of the composite. For example, SEM has been used to observe particle agglomerates of solvent dyes in ethylene-propylene rubber. nih.gov

Raman Microscopy is another powerful vibrational spectroscopy technique for characterizing dye-polymer composites. nih.govresearchgate.net It can provide detailed information about the molecular structure of both the dye and the polymer and is particularly useful for identifying specific pigments and their distribution within a sample. researchgate.net

These characterization techniques, when used in combination, offer a comprehensive understanding of the state of this compound in polymeric systems, from its molecular interactions to its macroscopic dispersion, and how these factors are affected by processing and environmental exposure. nih.gov

Table 3: Spectroscopic and Microscopic Analysis Techniques for this compound Composites

| Technique | Information Obtained | Key Findings for Solvent Dyes in Polymers | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups, chemical interactions, and degradation products. | Confirms physical incorporation and can track degradation. | mdpi.comnih.gov |

| UV-Vis Spectroscopy | Optical properties, dye aggregation state. | Monitors dye presence and changes upon aging. | nih.govmdpi.com |

| Scanning Electron Microscopy (SEM) | Visualization of dye dispersion, particle size, and agglomeration. | Can reveal non-ideal dispersion, such as agglomerates. | nih.govresearchgate.net |

| Raman Microscopy | Molecular structure, pigment identification, and distribution. | In-situ identification of colorants within the polymer matrix. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Polystyrene (PS) | |

| Polyethylene (PE) | |

| Acrylonitrile Butadiene Styrene (ABS) | |

| Polycarbonate (PC) | |

| Ethylene-Propylene (EPM) Rubber | |

| 1-(2-Methoxyphenylazo)-2-naphthol | |

| Sodium Carbonate |

C.i. Solvent Red 2 As a Reference Standard and Research Reagent in Chemical Analysis

Applications in Analytical Method Development and Validation

In the realm of analytical chemistry, the development of robust and reliable methods is paramount. C.I. Solvent Red 2 and its analogues, such as C.I. Solvent Red 24, are utilized as reference standards in the creation and validation of these methods, particularly for chromatographic and spectrophotometric techniques. The validation process ensures that an analytical method is suitable for its intended purpose, encompassing parameters like accuracy, precision, linearity, and limits of detection and quantification.

The use of a reference standard is fundamental to method validation. For instance, in High-Performance Liquid Chromatography (HPLC), a standard solution of a known concentration of a dye like C.I. Solvent Red 24 is used to calibrate the instrument and determine the retention time for that specific analyte. sielc.com This allows for the accurate identification and quantification of the dye in unknown samples. HPLC methods can be developed for various matrices, and the mobile phase composition is optimized for efficient separation. For example, a method for C.I. Solvent Red 24 uses a mobile phase of acetonitrile (B52724), water, and an acid (phosphoric or formic acid) on a reverse-phase column. sielc.com

The development of such analytical methods is critical for quality control in industries that use these dyes and for regulatory monitoring. The process often involves extracting the dye from a complex matrix, such as foods or cosmetics, using techniques like Solid Phase Extraction (SPE) before analysis. fda.gov The validation of these comprehensive procedures confirms that the method can reliably detect and quantify the target analyte without interference from the sample matrix. researchgate.net

Table 1: Example of HPLC Method Parameters for a Related Azo Dye (C.I. Solvent Red 24)

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | Mass Spectrometry (MS) compatible (with formic acid) | sielc.com |

| Application | Scalable for preparative separation and impurity isolation | sielc.com |

Role in Forensic and Regulatory Chemistry Research for Tracer Detection

This compound and other solvent dyes are employed as chemical tracers in forensic and regulatory chemistry. Their intense color and solubility in specific media like fuels and oils make them ideal for marking and identification purposes.

In regulatory chemistry, solvent dyes are used to mark fuels for taxation and subsidy purposes. For example, C.I. Solvent Red 164 is used to identify tax-free fuel. researchgate.nethse.gov.uk The presence or absence of the dye allows authorities to detect fuel adulteration and tax evasion. The development of analytical methods to detect these marker dyes at very low concentrations is an active area of research. researchgate.netresearchgate.net These methods must be sensitive and robust enough to work with the complex chemical matrix of fuels. researchgate.net

In forensic science, the analysis of dyes is crucial in trace evidence examination, such as in the case of textile fibers transferred during contact between individuals. ojp.gov The identification of the specific dye on a fiber can provide a strong link between a suspect, a victim, and a crime scene. Analytical techniques like microspectrophotometry and chromatography are used to characterize the dye extracted from single fibers. ojp.gov While a wide range of dyes are analyzed, the goal is often to create a classification system based on their chemical class (e.g., azo, anthraquinone) and analytical characteristics. ojp.gov Dyes are also used in forensic science for the visualization of latent fingerprints. fbi.gov Dye formulations can be applied to non-porous surfaces, where they adhere to the latent print residue, making it visible for photography and analysis. fbi.gov

The selection of a dye for tracer applications depends on its chemical properties, ensuring it does not interfere with the primary product's function while being easily detectable.

Table 2: Applications of Solvent Dyes in Tracer and Forensic Analysis

| Application Area | Specific Use | Relevant Dyes Mentioned in Research | Source |

|---|---|---|---|

| Regulatory Chemistry | Fuel Marking (Taxation/Adulteration) | C.I. Solvent Red 164, C.I. Solvent Red 24, C.I. Solvent Red 19, C.I. Solvent Yellow 124 | researchgate.nethse.gov.ukresearchgate.netusda.gov |

| Forensic Science | Fiber Dye Analysis | C.I. Solvent Red 23, C.I. Solvent Red 24, C.I. Solvent Red 111 | ojp.gov |

| Forensic Science | Latent Print Development | Safranin O (C.I. Basic Red 2) | fbi.govmdpi.com |

Use in Development of Advanced Sensing and Detection Technologies

Research into advanced sensing and detection technologies often utilizes well-characterized compounds like this compound as target analytes to demonstrate the viability of new methods. The development of sensitive, selective, and rapid sensors for chemical compounds is a significant goal in analytical science, with applications in environmental monitoring, food safety, and diagnostics. mdpi.com

Electrochemical sensors have emerged as a powerful tool for detecting synthetic dyes. mdpi.com These sensors work by measuring changes in electrical signals (like current or potential) when the target analyte interacts with a specially modified electrode surface. Research has focused on enhancing sensor performance by using nanomaterials like graphene and gold nanoparticles, or by creating molecularly imprinted polymers (MIPs) that act as artificial receptors for the target molecule. mdpi.com For example, an electrochemical sensor using MIPs on functionalized multi-walled carbon nanotubes was developed for the selective detection of the azo dye Food Yellow 3, achieving a low detection limit of 5.0 nM. mdpi.com Such platforms could be adapted for the detection of this compound.

Fluorescence-based detection is another promising avenue. nih.govresearchgate.net Some molecules, known as fluorochromes, emit light after being excited by an external light source. nih.gov This property can be exploited to develop highly sensitive detection methods. While some dyes are naturally fluorescent, non-fluorescent molecules can sometimes be derivatized to make them fluorescent. researchgate.net The development of new fluorescent probes and sensing platforms, including those based on quantum dots, is an active area of research for detecting a wide range of analytes. nih.gov These advanced methods offer potential advantages over traditional techniques, including higher sensitivity, faster analysis times, and the possibility of creating portable, field-deployable devices. nih.govuni-rostock.de

Table 3: Examples of Advanced Sensing Technologies for Synthetic Dyes

| Sensor Technology | Sensing Approach | Target Analyte Example | Key Features | Source |

|---|---|---|---|---|

| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) on Nanotubes | Food Yellow 3 (Azo Dye) | High selectivity, Low Limit of Detection (5.0 nM) | mdpi.com |

| Electrochemical Sensor | Gold Nanoparticles/Metal-Organic Framework (MOF) | Food Yellow 3 (Azo Dye) | Wide linear range, Enhanced electron transfer | mdpi.com |

| Fluorescence Spectroscopy | Excitation-Emission Matrix Fluorescence | Solvent Yellow 124 & Solvent Red 19 | Simultaneous qualitative and quantitative determination in complex matrices | researchgate.net |

| Fluorescence Polarization Immunoassay (FPIA) | Antibody-Tracer Binding | 4,4′-Dinitrocarbanilide | Rapid screening, High sensitivity (IC50 of 66 ng/mL) | mdpi.com |

Q & A

Q. How can interdisciplinary collaborations enhance the validation of this compound applications in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.